molecular formula C23H22ClN3O4 B2506895 N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide CAS No. 1251601-04-3

N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide

Cat. No. B2506895
CAS RN: 1251601-04-3
M. Wt: 439.9
InChI Key: SLISTIPOXBMAAE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Sonda et al. (2004) discussed the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide, as selective serotonin 4 (5-HT4) receptor agonists. These compounds demonstrated potential as prokinetic agents due to their ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their possible application in gastrointestinal motility disorders (Sonda et al., 2004).

Chemical Modification for Enhanced Activity

In an effort to improve pharmacological profiles, Nie et al. (2020) designed and synthesized analogs of urea-based TRPV1 antagonists, aiming for compounds with reduced side effects and better pharmacokinetic properties. This research underscores the ongoing efforts to enhance the efficacy and safety of compounds like this compound for potential therapeutic use (Nie et al., 2020).

Chemoselective Synthesis and Applications

Yang et al. (2013) explored a one-pot, two-step synthetic strategy for aryl carboxamido sulfonic acid derivatives, providing a chemoselective method that may facilitate the synthesis of compounds related to this compound. This approach enhances the efficiency of producing sulfonamide derivatives, which are crucial in various areas of drug development (Yang et al., 2013).

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(11-16(18)23(15)29)12-21(28)25-14-2-5-19-20(10-14)31-9-8-30-19/h2-5,10H,6-9,11-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLISTIPOXBMAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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